molecular formula C22H14O4 B3155648 1,1'-Binaphthalene-2,2'-dicarboxylic acid CAS No. 80703-23-7

1,1'-Binaphthalene-2,2'-dicarboxylic acid

Cat. No.: B3155648
CAS No.: 80703-23-7
M. Wt: 342.3 g/mol
InChI Key: YDZNRNHKJQTGCG-UHFFFAOYSA-N
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Description

1,1'-binaphthyl-2,2'-dicarboxylic acid is a naphthoic acid.

Biochemical Analysis

Biochemical Properties

1,1’-Binaphthalene-2,2’-dicarboxylic acid plays a significant role in biochemical reactions, particularly in the formation of chiral metal-organic frameworks. It interacts with enzymes, proteins, and other biomolecules through its carboxylic acid groups, which can form hydrogen bonds and coordinate with metal ions. For instance, it has been used to create chiral catalysts for asymmetric synthesis, where it interacts with metal ions like copper (II) to facilitate reactions

Cellular Effects

1,1’-Binaphthalene-2,2’-dicarboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its ability to form complexes with metal ions can affect the activity of metalloenzymes, which are essential for numerous cellular functions. Additionally, the compound’s interactions with proteins and other biomolecules can modulate gene expression and alter metabolic pathways, leading to changes in cellular function .

Molecular Mechanism

The molecular mechanism of 1,1’-Binaphthalene-2,2’-dicarboxylic acid involves its ability to bind with metal ions and form stable complexes. These complexes can act as catalysts in biochemical reactions, facilitating the conversion of substrates into products. The compound’s carboxylic acid groups play a crucial role in these interactions, enabling it to coordinate with metal ions and participate in enzyme inhibition or activation. This binding can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-Binaphthalene-2,2’-dicarboxylic acid can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in a sealed container at low temperatures (2-8°C) . Prolonged exposure to light or air can lead to degradation, which may affect its efficacy in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, but these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of 1,1’-Binaphthalene-2,2’-dicarboxylic acid in animal models vary with different dosages. At low doses, the compound can effectively participate in biochemical reactions without causing adverse effects. At higher doses, it may exhibit toxic effects, such as irritation to the eyes and respiratory tract . Studies have shown that there is a threshold beyond which the compound’s beneficial effects are outweighed by its toxicity, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

1,1’-Binaphthalene-2,2’-dicarboxylic acid is involved in various metabolic pathways, particularly those related to its role as a chiral ligand in catalysis. It interacts with enzymes and cofactors that facilitate the conversion of substrates into products. The compound’s ability to form complexes with metal ions can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1,1’-Binaphthalene-2,2’-dicarboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s carboxylic acid groups enable it to bind with proteins and other biomolecules, facilitating its transport across cellular membranes and its distribution within tissues .

Subcellular Localization

1,1’-Binaphthalene-2,2’-dicarboxylic acid is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific organelles, such as the mitochondria or the nucleus, where it can exert its effects on cellular function. The compound’s ability to form complexes with metal ions and other biomolecules plays a crucial role in its subcellular localization and activity .

Properties

IUPAC Name

1-(2-carboxynaphthalen-1-yl)naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O4/c23-21(24)17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22(25)26/h1-12H,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZNRNHKJQTGCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1,1'-Binaphthalene-2,2'-dicarboxylic acid a suitable building block for chiral stationary phases (CSPs) in HPLC?

A1: The inherent chirality of this compound makes it ideal for developing CSPs. [, ] This molecule's axial chirality arises from the restricted rotation around the bond connecting the two naphthalene rings. This restricted rotation leads to the formation of two stable, non-superimposable mirror images (enantiomers). When incorporated into a stationary phase, these enantiomers interact differently with the enantiomers of a racemic mixture, allowing for their separation. [] Research has demonstrated the successful synthesis of optically active polyamides using this compound, which were then used to create effective CSPs. []

Q2: How does the structure of this compound influence its chiral recognition ability in chromatographic separations?

A2: The chiral recognition ability of this compound-based CSPs is heavily influenced by the spatial arrangement of the molecule and its ability to form interactions with analytes. Studies have shown that hydrogen bonding between the amide groups of the CSPs and the racemic analytes plays a crucial role in chiral discrimination. [] Furthermore, the nature of the diamine used in the polyamide synthesis also impacts the CSP's performance by influencing the overall conformation and accessibility of the chiral binding sites. []

Q3: Can the solvent used during crystallization influence the optical resolution of this compound derivatives?

A3: Yes, solvent properties significantly impact the optical resolution of this compound derivatives during crystallization. [] Research focusing on the crystallization of (S)-1-phenylethylamides of racemic this compound revealed a strong correlation between the diastereomeric excess (de) of the crystallized product and the solvent's dielectric constant (ε). [] This dielectrically controlled resolution (DCR) stems from the solvent's influence on the aggregation state of the molecules in solution and their packing arrangement in the crystal lattice. []

Q4: Are there alternative synthetic routes to obtain enantiomerically pure this compound?

A4: Yes, researchers have developed efficient methods for synthesizing enantiomerically pure this compound, moving away from traditional resolution techniques. One approach involves a stereoconservative cyanation of [1,1'-binaphthalene]-2,2'-dielectrophiles, leading to highly enantiomerically enriched dinitrile. [] This dinitrile can then be easily converted into the desired dicarboxylic acid with high yields. [] This alternative synthetic strategy provides a controlled route to obtain the desired enantiomer with high purity.

Q5: Beyond chromatographic applications, what other research areas utilize this compound and its derivatives?

A5: this compound derivatives have found applications beyond chiral separations. One notable example is their use as chiral Brønsted acid catalysts in various carbon-carbon bond formation reactions. [] The bulky, chiral environment provided by these catalysts enables highly stereoselective transformations, offering new avenues for asymmetric synthesis.

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